molecular formula C23H32N6O B5523356 4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine

4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine

Cat. No.: B5523356
M. Wt: 408.5 g/mol
InChI Key: UTHQWFBHOWCEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is often referred to as MP-4 or MP4 and has been found to have a variety of biochemical and physiological effects that make it a promising tool for research in a number of different fields.

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

  • Pyrimidine derivatives, including those related to your compound of interest, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown promising results, with some exhibiting comparable or better activity than standard drugs (Sondhi et al., 2007).

Antiproliferative Activity Against Cancer Cell Lines

  • Certain derivatives of pyrido[1,2-a]pyrimidin-4-one, closely related to your compound, have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. Some of these compounds showed significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antibacterial Activity

  • Research has been conducted on pyrido(2,3-d)pyrimidine derivatives, demonstrating notable antibacterial activity, especially against gram-negative bacteria. This suggests potential use in developing new antibacterial agents (Matsumoto & Minami, 1975).

Antiviral Properties

  • Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antiviral activity, particularly against human enteroviruses. Some derivatives have shown potent inhibitory effects at nanomolar concentrations, indicating their potential as antiviral agents (Chern et al., 2004).

DNA Interaction and Amplification of Anticancer Drug Action

  • Unfused tricyclic aromatic compounds with terminal piperazino groups, structurally related to your compound, have been studied for their interactions with DNA. These interactions are significant for amplifying the anticancer activity of certain drugs (Wilson et al., 1990).

Potential Cerebroprotective Effects

  • Derivatives of the compound, such as BW619C89, have been investigated for their potential cerebroprotective effects, particularly in the context of reducing neurological deficits after cerebral artery occlusion in rats (Smith et al., 1997).

Synthesis and Antimicrobial Activity

  • Novel derivatives of pyrimidine, including those containing sulfonyl moieties, have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have shown effectiveness against specific pathogens (Ammar et al., 2004).

Properties

IUPAC Name

1-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O/c1-26-10-12-27(13-11-26)21-18-22(25-19-24-21)28-14-16-29(17-15-28)23(30)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,18-19H,5,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHQWFBHOWCEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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